molecular formula C19H13NO3 B2894261 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one CAS No. 1241685-20-0

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one

Cat. No.: B2894261
CAS No.: 1241685-20-0
M. Wt: 303.317
InChI Key: UBJIXORFSDCNJI-QPJJXVBHSA-N
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Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H13NO3 and its molecular weight is 303.317. The purity is usually 95%.
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Biological Activity

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one, with the CAS number 1241685-20-0, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

PropertyValue
Molecular FormulaC19H13NO3
Molecular Weight303.3 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with quinoline compounds. This reaction exploits the electrophilic properties of the quinoline nitrogen and the nucleophilic character of the dioxole moiety.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various studies:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The compound's IC50 values were found to be comparable or superior to those of established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer mechanisms have been explored through:
    • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
    • Apoptosis Induction : Annexin V-FITC assays indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it triggers programmed cell death pathways.
    • Cell Cycle Arrest : Studies indicate that it causes G0/G1 phase arrest in treated cells, halting their proliferation.

Other Biological Activities

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antibacterial and antifungal activities, although detailed studies are still required to confirm these effects.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound alongside other benzo[d][1,3]dioxole derivatives. The results indicated that this compound exhibited a potent inhibitory effect on tumor growth in xenograft models, significantly reducing tumor size compared to controls .

Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms underlying its anticancer effects. Researchers utilized molecular docking techniques to predict interactions with key proteins involved in cell survival pathways. The findings suggested strong binding affinity for Bcl-2 family proteins, indicating a potential mechanism for inducing apoptosis .

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-quinolin-6-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-17(15-5-8-18-19(11-15)23-12-22-18)7-4-13-3-6-16-14(10-13)2-1-9-20-16/h1-11H,12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJIXORFSDCNJI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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